molecular formula C7H13NO B1295309 5-Methylazepan-2-one CAS No. 2210-07-3

5-Methylazepan-2-one

Cat. No.: B1295309
CAS No.: 2210-07-3
M. Wt: 127.18 g/mol
InChI Key: BXYQVGFHMYTNBX-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-Methylazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactams.

    Industry: Used in the production of polymers and other materials with specific properties.

Safety and Hazards

The safety data sheet for 5-Methylazepan-2-one suggests that it should be handled with care . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 5-methylhexanoic acid with ammonia or an amine under dehydrating conditions. This reaction can be catalyzed by acidic or basic catalysts to facilitate the formation of the lactam ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactam to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lactam nitrogen can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted lactams depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methylazepan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The lactam ring can act as a substrate for enzymes that catalyze the hydrolysis of amide bonds, leading to the formation of corresponding amines and carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    Caprolactam: A six-membered lactam used in the production of nylon-6.

    Valerolactam: A five-membered lactam with applications in polymer chemistry.

    Piperidone: A six-membered lactam with a ketone functional group.

Uniqueness

5-Methylazepan-2-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six- or five-membered lactams. This structural difference can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-2-3-7(9)8-5-4-6/h6H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYQVGFHMYTNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)NCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944735
Record name 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2210-07-3
Record name 2H-Azepin-2-one, hexahydro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,4' -Dimethyl-1,1'-peroxydicyclohexylamine (5 g.) derived from the reaction of 4-methylcyclohexanone, hydrogen peroxide and ammonia) was added to a solution of sodium methoxide in methanol (1 g. of sodium in 20 c.c. methanol) and the mixture heated under reflux for 2 hours when very little peroxide remained unreacted. The product was worked up as in Example 17 to give, on distillation, 4-methylcyclohexanone (2.2 g.), 4-methyl-caprolactam (2.2 g.), b.p. 145°-150°/15 mm, and residue (0.3 g.). The structure of the lactam was confirmed by I.R. and N.M.R. spectra.
[Compound]
Name
4,4' -Dimethyl-1,1'-peroxydicyclohexylamine
Quantity
5 g
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reactant
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sodium methoxide
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0 (± 1) mol
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reactant
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1 g
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solvent
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[Compound]
Name
peroxide
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-methylcyclohexanone oxime in 5 mL 80% H2SO4 was added dropwise to H2SO4 (80%, 5 mL) while stirring and the reaction temperature was maintained at 120° C. with an external oil bath. An exotherm was observed. After 5 min, the reaction was removed from the oil bath and allowed to cool to room temperature. The reaction mixture was diluted with water (30 mL) and adjusted to pH 6 with concentrated NH4OH. This solution was further diluted with water (30 mL) and extracted with DCM (2×25 mL). The combined organic layer was washed with brine, dried over anhydrous sodium sulfate. After filtration and concentration, the crude product (1.6 g) was used for the next step without further purification.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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